molecular formula C20H24N2O2 B7781645 Quininae

Quininae

Cat. No.: B7781645
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-VOMFEXJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quininae, more commonly known as Quinine, is a naturally occurring alkaloid originally isolated from the bark of the Cinchona tree . This compound holds a pivotal place in scientific history as one of the first effective chemical treatments for an infectious disease, malaria . Its primary research value lies in its antimalarial properties, where it acts as a blood schizonticide against Plasmodium falciparum malaria . The exact mechanism of its antimalarial action is multifaceted but is theorized to involve inhibition of the parasite's heme polymerase enzyme, leading to a cytotoxic accumulation of heme . Furthermore, Quinine can interact with erythrocyte membranes and interfere with the parasite's ability to digest hemoglobin . Beyond its classical use, Quinine serves as a valuable tool in modern biomedical research. It is investigated for its potential effects on various ion channels, including its role as an inhibitor of intermediate conductance calcium-activated potassium channels . Its biochemical properties, including its ability to intercalate with DNA, also make it a compound of interest in the development of novel polymer-based systems for diagnostic imaging and gene delivery . Recent in silico studies have also explored its potential to bind to the ACE-2 receptor, suggesting its use as a model compound for investigating viral entry mechanisms . Researchers utilize this product in studies ranging from parasitology and molecular biology to pharmacology and drug delivery. This product is provided as a high-purity reagent and is strictly labeled "For Research Use Only" (RUO). It is not for diagnostic, therapeutic, or human consumption purposes of any kind.

Properties

IUPAC Name

(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUPRKONTZGTKE-VOMFEXJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Quininae, primarily known for its active compound quinine, is a class of alkaloids derived from the bark of the Cinchona tree. This article delves into the biological activities associated with this compound, highlighting its pharmacological properties, mechanisms of action, and clinical applications based on diverse research findings.

Overview of this compound

This compound encompasses a range of quinoline and quinazoline alkaloids, which have been extensively studied for their medicinal properties. Quinine, in particular, has played a crucial role in treating malaria and has shown potential in various other therapeutic areas.

Biological Activities

The biological activities of this compound are diverse and include:

  • Antimalarial : Quinine is primarily recognized for its effectiveness against Plasmodium falciparum, the causative agent of severe malaria. Studies indicate that high-dose intravenous regimens significantly reduce parasite clearance time compared to lower doses .
  • Antitumor : Several quinoline derivatives exhibit antitumor properties, targeting various cancer cell lines through mechanisms such as DNA intercalation and topoisomerase inhibition .
  • Antibacterial and Antifungal : Research has demonstrated that quinine and its derivatives possess antibacterial and antifungal activities, making them potential candidates for treating infections resistant to conventional antibiotics .
  • Anti-inflammatory : Quinine has shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory conditions .
  • Antiviral : Emerging studies suggest that quinoline alkaloids may inhibit viral replication, although further research is needed to establish their efficacy against specific viruses .

The mechanisms by which this compound exert their biological effects are multifaceted:

  • Inhibition of Enzymes : Quinine inhibits several enzymes involved in the metabolic pathways of parasites, thereby disrupting their life cycle.
  • DNA Interaction : Many quinoline derivatives intercalate with DNA, leading to apoptosis in cancer cells.
  • Modulation of Immune Response : Quinine may enhance immune response through various pathways, contributing to its anti-inflammatory effects.

1. Efficacy in Skeletal Muscle Cramps

A study involving 13 patients indicated that quinine significantly reduced the frequency and severity of muscle cramps in three individuals (P<0.05), while six others reported non-significant benefits. This suggests potential applications beyond malaria treatment .

2. Treatment of Severe Malaria

A clinical trial assessed three dosing regimens of quinine in children with severe malaria. The high-dose intravenous regimen was found to be the most effective, achieving faster parasite clearance compared to lower doses . The study highlighted the importance of maintaining adequate blood concentrations of quinine to ensure therapeutic efficacy.

Data Tables

Biological Activity Mechanism Clinical Application
AntimalarialEnzyme inhibitionTreatment of malaria
AntitumorDNA intercalationCancer therapy
AntibacterialDisruption of bacterial cell wallsInfection management
Anti-inflammatoryImmune modulationChronic inflammatory diseases
AntiviralViral replication inhibitionPotential antiviral therapies

Recent Research Findings

Recent literature has expanded on the biological activities and potential applications of this compound:

  • A review identified over 200 novel quinoline and quinazoline alkaloids with significant biological activities ranging from anticancer to antimicrobial properties .
  • Research on plants containing quinoline alkaloids has revealed promising pharmacological properties, emphasizing their role in traditional medicine as well as modern therapeutic contexts .

Scientific Research Applications

Medical Applications

1.1 Treatment of Malaria

Quinine has been the cornerstone in treating malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum. It acts as a blood schizonticide by inhibiting heme polymerase, leading to the accumulation of heme, which is toxic to the parasite . Despite the emergence of synthetic alternatives like artemisinin-based combination therapies (ACTs), quinine remains crucial in severe cases where resistance is prevalent .

1.2 Use in Nocturnal Leg Cramps

Quinine sulfate has been prescribed for managing nocturnal leg cramps in older adults. Studies indicate that it effectively reduces the frequency of cramps compared to placebo, although long-term use may lead to adverse effects such as hyperinsulinaemia and potential complications in patients with glucose-6-phosphate dehydrogenase deficiency .

1.3 Quinine in Pregnancy

Research indicates that while quinine is used for treating malaria in pregnant women, its efficacy and safety are under scrutiny. A meta-analysis revealed that ACTs are more effective than quinine, prompting calls for further investigation into optimal dosing for pregnant patients to maximize treatment success without compromising maternal or fetal health .

Pharmacological Insights

2.1 Mechanism of Action

Quinine's pharmacodynamics involve its intercalation into the DNA of Plasmodium species, disrupting nucleic acid synthesis and leading to cell death . Its effectiveness varies based on the strain of malaria and patient-specific factors such as genetic predisposition to drug metabolism.

2.2 Side Effects and Risks

While quinine is effective, it carries risks such as cinchonism (a syndrome characterized by tinnitus, headache, and nausea) and severe reactions like thrombotic microangiopathy . Case studies highlight instances where excessive consumption led to serious health issues, particularly when used improperly during pregnancy .

Non-Medical Applications

3.1 Flavoring Agent in Beverages

In the food industry, quinine is commonly used as a flavoring agent in tonic water and other beverages due to its bitter taste. Regulatory assessments have raised concerns about health risks associated with high consumption levels, especially among vulnerable populations like pregnant women .

3.2 Organocatalysis

Recent research has explored quinine's role as a ligand in metal catalysis and organocatalysis. Its derivatives have shown promise in facilitating various chemical reactions due to their ability to control stereochemistry effectively . This application extends beyond medicinal chemistry into synthetic organic chemistry.

Case Studies

Study Location Population Treatment Regimen Cure Rate Findings
Thailand204 male patients (15-64 years)Quinine + tetracycline98%Combination therapy significantly improved cure rates compared to quinine alone .
Equatorial Guinea114 children (6-59 months)Quinine vs ChloroquineQuinine: 94.5%, CQ: 60%Quinine was more effective than chloroquine in this setting with no resistance .
Cameroon30 children (0.5-6 years)5 days of quinine100%Demonstrated high efficacy against malaria .

Comparison with Similar Compounds

Comparative Analysis of Quininae Derivatives

The table below synthesizes key data on this compound salts, emphasizing solubility, composition, and clinical applications:

Compound Chemical Formula Solubility (Water) Key Properties Primary Uses References
Quinine Sulphate (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O 1:810 Bitter taste, hygroscopic; stable in dry air. Contains 74.3% anhydrous quinine. Malaria treatment, tonic preparations
Acid Quinine Sulphate C₂₀H₂₄N₂O₂·H₂SO₄ 1:10 Highly soluble; incompatible with iodides. Ophthalmic solutions (e.g., purulent conjunctivitis)
Quinine Hydrochloride C₂₀H₂₄N₂O₂·HCl 1:23 Alcohol-soluble (1:1); used in topical formulations. Hair tonics, antiseptic lotions
Quinine Hydriodide C₂₀H₂₄N₂O₂·HI 1:20 Yellow crystals; deliquescent. Contains 48.4% quinine. Historical use as an alternative antimalarial
Quinine Hydrofluoride C₂₀H₂₄N₂O₂·HF Insoluble Alcohol-soluble; contains 94.17% anhydrous quinine. Treatment of rickets and splenomegaly

Solubility and Bioavailability

  • Water Solubility : Acid quinine sulphate (1:10) and hydriodide (1:20) exhibit superior aqueous solubility compared to quinine sulphate (1:810), enabling faster absorption in systemic applications . Hydrofluoride’s insolubility in water limits it to alcohol-based formulations .
  • Alcohol Solubility : Hydrochloride (1:1 in alcohol) is preferred for topical solutions like Eau de Quinine, a hair tonic .

Stability and Incompatibilities

  • Light Sensitivity : Hydriodide and hydrofluoride degrade under light, requiring opaque packaging .
  • Chemical Incompatibilities : Acid quinine sulphate reacts with potassium iodide, forming precipitates that reduce efficacy .

Research Findings and Methodological Considerations

  • Synthetic Modifications : Early studies (Nandi, 1940) explored quinine derivatives by altering counterions, revealing that iodide and fluoride salts enhance solubility but introduce toxicity trade-offs .
  • Analytical Techniques : High-performance liquid chromatography (HPLC) and isotachophoresis are critical for quantifying quinine in complex matrices like beverages and urine .
  • Comparative Efficacy: Acid salts (e.g., hydrochloride, sulphate) show faster onset than non-acid variants but shorter half-lives due to rapid renal excretion .

Preparation Methods

Woodward-Doering Formal Synthesis

The 1944 Woodward-Doering approach marked the first formal synthesis but faced critical limitations:

  • Route : Homomeroquinene → Quinotoxine → Quinine (via Rabe’s unverified process).

  • Yield : <1% overall due to non-stereoselective steps and laborious separations.

  • Legacy : Demonstrated the viability of multi-component coupling but failed to deliver practical quantities.

Stork’s Stereoselective Synthesis (2001)

Gilbert Stork achieved the first enantioselective synthesis of (–)-quinine via a 15-step sequence:

  • Key Steps :

    • Iminium ion cyclization to form the quinuclidine core (70% yield).

    • Sharpless asymmetric epoxidation to set the C8/C9 stereochemistry.

  • Outcome : 14% overall yield, establishing a benchmark for stereocontrol.

Modern Organocatalytic Approaches

Tohoku University’s One-Pot Strategy (2022)

Hayashi’s team reduced synthetic steps using organocatalysis:

  • Method : Diphenylprolinol silyl ether-mediated Michael/aza-Henry/hemiaminalization cascade.

  • Efficiency :

    • Three-component coupling in one pot (10 g scale feasible).

    • 14% overall yield across five pots, avoiding transition metals.

  • Innovation : “Pot economy” minimized intermediate purification.

Five-Pot Synthesis via Organocatalysis

A 2022 Nature protocol detailed a five-pot route:

StepReactionsKey TransformationsYield
1Michael/aza-Henry/eliminationTetrahydropyridine formation85% ee
2Reductive Boc removal/imine reductionPiperidine functionalization>90% de
3Quinoline coupling/SN2 cyclizationQuinuclidine ring closure70%

This method achieved 14% overall yield with full stereocontrol, leveraging nitroalkenes and imines as building blocks.

Industrial-Scale Preparation and Derivatives

Quinine Hydrochloride Synthesis

The CN101948468A patent outlines a scalable process:

  • Quinine Sulfate Conversion :

    • Treat quinine sulfate with NaOH to freebase quinine (95% recovery).

  • Hydrochloride Formation :

    • Dissolve quinine in ethanol, add HCl gas, and crystallize (yield: 110–115% vs. quinine).

  • Advantages : Avoids toxic reagents (e.g., BaCl₂) and colloidal byproducts.

Comparative Analysis of Synthetic Methods

MethodStepsOverall YieldStereocontrolScalability
Natural Extraction4–13%*N/AHigh
Woodward-Doering (1944)150.3%NoneLow
Stork (2001)1514%FullMedium
Tohoku (2022)514%FullHigh
*From Cinchona bark.

Q & A

Q. What are the primary spectroscopic methods for characterizing Quininae’s molecular structure, and how do researchers validate their findings?

  • Methodological Answer : this compound’s structure is typically validated using nuclear magnetic resonance (NMR) spectroscopy (1H/13C) for proton/carbon assignments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for stereochemical resolution . To address discrepancies, researchers cross-reference spectral data with computational models (e.g., density functional theory, DFT) and replicate experiments under controlled conditions (e.g., solvent purity, temperature) . For example, conflicting NOESY signals in alkaloid stereochemistry require iterative refinement of crystallographic data and comparison with synthetic analogs .

Q. How do researchers design in vitro assays to assess this compound’s antimalarial efficacy while minimizing cytotoxicity?

  • Methodological Answer : Standard protocols involve:
  • Parasite Culture : Use Plasmodium falciparum strains (e.g., 3D7, Dd2) in synchronized cultures with hematocrit-adjusted RPMI media.
  • Dose-Response Curves : Test this compound concentrations (0.1–100 µM) in triplicate, using artemisinin as a positive control.
  • Cytotoxicity Screening : Parallel testing on human hepatocytes (e.g., HepG2 cells) via MTT assays to calculate selectivity indices (IC50 parasite/IC50 host) .
    Discrepancies in IC50 values across studies often arise from parasite strain variability or assay endpoint definitions (e.g., lactate dehydrogenase vs. SYBR Green detection) .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on this compound’s oral bioavailability be resolved in preclinical models?

  • Methodological Answer : Contradictory bioavailability reports (e.g., 40–70% in rodents vs. 50–90% in primates) necessitate:
  • Species-Specific Factors : Adjust for metabolic differences (e.g., CYP450 isoforms in liver microsomes).
  • Formulation Controls : Use standardized vehicles (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility.
  • Sampling Rigor : Frequent plasma sampling over 24h with LC-MS/MS quantification (LOQ ≤1 ng/mL) to capture AUC variability .
    Advanced studies may employ physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis for reproducible bioactivity studies?

  • Methodological Answer : Key steps include:
  • Purification Protocols : Column chromatography (silica gel, MeOH/CH2Cl2 gradient) followed by recrystallization (ethanol/water).
  • Quality Control : HPLC purity thresholds (>98%) and chiral chromatography to confirm enantiomeric excess (>99%) .
  • Batch Documentation : Detailed logs of reaction conditions (e.g., temperature, catalyst loading) to trace impurity sources.
    Contradictions in bioactivity often stem from undetected stereoisomers or residual solvents, necessitating GC-MS headspace analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quininae
Reactant of Route 2
Quininae

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.